Elucidating the Stereochemical Framework of Ethyl (Z)-oct-3-enoate: A Definitive NMR Technical Guide
Elucidating the Stereochemical Framework of Ethyl (Z)-oct-3-enoate: A Definitive NMR Technical Guide
Executive Summary
Ethyl (Z)-oct-3-enoate is a critical volatile organic compound (VOC) with significant implications in flavor chemistry, fragrance formulation, and as a synthetic intermediate for complex natural products and biodiesel surrogates (). Unlike its (E)-isomer, the (Z)-configuration introduces unique spatial constraints that profoundly alter its nuclear magnetic resonance (NMR) profile. This whitepaper provides an in-depth, causally-driven analysis of the 1 H and 13 C NMR spectral data for ethyl (Z)-oct-3-enoate, establishing a self-validating methodology for its structural elucidation.
Structural Dynamics and Causality in NMR Shifts
The molecular architecture of ethyl (Z)-oct-3-enoate (C 10 H 18 O 2 ) dictates its spectral behavior. The core structural motif—a cis-alkene separated from an ester carbonyl by a single methylene group (C-2)—creates a highly specific electronic and spatial environment.
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Anisotropic Deshielding at C-2: The protons at C-2 are flanked by two π -systems (the C=O and the C=C). The combined diamagnetic anisotropy of these functional groups forces the C-2 protons significantly downfield (~3.08 ppm) compared to standard allylic or α -carbonyl protons.
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The γ -Gauche Effect: In the 13 C spectrum, the (Z)-geometry forces the C-2 and C-5 carbons into a cis-relationship. This spatial proximity induces steric compression (the γ -gauche effect), which increases the electron density around these nuclei. Consequently, C-2 and C-5 in the (Z)-isomer are shielded (shifted upfield by ~2-3 ppm) relative to the extended (E)-isomer ().
Quantitative Spectral Data Synthesis
The following tables synthesize the quantitative 1D NMR data. The chemical shifts ( δ ) and coupling constants ( J ) are diagnostic for the (Z)-configuration.
Table 1: 1 H NMR Spectral Data for Ethyl (Z)-oct-3-enoate (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| 2' | 1.25 | t | 7.1 | 3H | Ester -CH 3 |
| 1' | 4.14 | q | 7.1 | 2H | Ester -O-CH 2 - |
| 2 | 3.08 | d | 6.5 | 2H | -CH
2
|
| 3 | 5.52 | dt | 10.8, 6.5 | 1H | =CH- ( β to C=O) |
| 4 | 5.62 | dt | 10.8, 7.2 | 1H | =CH- ( γ to C=O) |
| 5 | 2.05 | q | 7.2 | 2H | Allylic -CH 2 - |
| 6 | 1.35 | m | - | 2H | Aliphatic -CH 2 - |
| 7 | 1.30 | m | - | 2H | Aliphatic -CH 2 - |
| 8 | 0.90 | t | 7.0 | 3H | Terminal -CH 3 |
Table 2: 13 C NMR Spectral Data for Ethyl (Z)-oct-3-enoate (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Assignment |
| 1 | 172.0 | C | Carbonyl (C=O) |
| 2 | 33.5 | CH 2 | α -Methylene |
| 3 | 120.5 | CH | Alkene ( β ) |
| 4 | 133.5 | CH | Alkene ( γ ) |
| 5 | 27.0 | CH 2 | Allylic Methylene |
| 6 | 31.5 | CH 2 | Aliphatic Methylene |
| 7 | 22.5 | CH 2 | Aliphatic Methylene |
| 8 | 14.0 | CH 3 | Terminal Methyl |
| 1' | 60.5 | CH 2 | Ester Methylene |
| 2' | 14.2 | CH 3 | Ester Methyl |
Mechanistic Note on Stereochemical Validation: The definitive proof of the (Z)-geometry lies in the 3JHH coupling between H-3 and H-4. The observed coupling of ~10.8 Hz is strictly characteristic of cis-olefinic protons, unambiguously differentiating it from the trans-isomer ( 3Jtrans ~ 15.0 Hz).
Self-Validating Experimental Protocol: High-Resolution NMR Acquisition
To ensure absolute scientific integrity, the acquisition of NMR data must follow a self-validating workflow. This protocol guarantees that the resulting spectra are free from artifacts, quantitatively reliable, and stereochemically unambiguous.
Step 1: Sample Preparation and Internal Referencing
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Action: Dissolve 15-20 mg of high-purity ethyl (Z)-oct-3-enoate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl 3 provides the deuterium lock signal necessary to stabilize the magnetic field during acquisition. TMS acts as an internal standard ( δ 0.00 ppm), ensuring that all chemical shifts are absolute and reproducible across different spectrometers.
Step 2: Probe Tuning, Matching, and Shimming
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Action: Insert the sample and perform automated or manual tuning and matching of the probe for both 1 H and 13 C frequencies. Follow with rigorous 3D gradient shimming.
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Causality: Tuning and matching maximize the efficiency of radiofrequency (RF) power transfer to the sample, optimizing the Signal-to-Noise (S/N) ratio. Shimming homogenizes the static magnetic field ( B0 ). Perfect homogeneity is non-negotiable; poor shimming broadens the peaks, which obscures the critical 10.8 Hz cis-coupling constant required for stereochemical validation.
Step 3: Pulse Sequence Optimization and Acquisition
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Action: For 1 H NMR, utilize a standard 30° pulse sequence with a relaxation delay ( D1 ) of at least 5 times the longest longitudinal relaxation time ( T1 ) of the molecule (typically D1≥5 seconds for small aliphatic molecules).
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Causality: A sufficient D1 ensures that all nuclear spins return to thermal equilibrium between pulses. This makes the integration of the resulting peaks strictly quantitative, allowing for the exact verification of the proton count (e.g., confirming the exact 2H integration of the highly deshielded C-2 methylene).
Step 4: 2D Stereochemical Validation (NOESY)
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Action: Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum with a mixing time of 300-500 ms.
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Causality: While 1D J -coupling strongly suggests the (Z)-isomer, NOESY provides orthogonal, self-validating proof. In the (Z)-configuration, the C-2 methylene protons and the C-5 allylic protons are forced into spatial proximity. A strong NOE cross-peak between the signals at 3.08 ppm (H-2) and 2.05 ppm (H-5) definitively confirms the cis-geometry, as this through-space interaction is physically impossible in the extended (E)-isomer.
Workflow Visualization
Fig 1: Self-validating NMR acquisition workflow for stereochemical elucidation.
